4-(2-Amino-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester
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Overview
Description
4-(2-Amino-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an aminoethyl group, a methyl group, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester typically involves the reaction of 2-methylpiperazine with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with benzyl alcohol in the presence of a base such as sodium hydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Alcohols.
Substitution: Various esters or functionalized derivatives.
Scientific Research Applications
4-(2-Amino-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a precursor for the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Amino-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. The benzyl ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Methylpiperazine: Lacks the aminoethyl and benzyl ester groups, making it less versatile in chemical reactions.
4-(2-Amino-ethyl)-piperazine: Lacks the methyl and benzyl ester groups, which may affect its chemical properties and biological activity.
4-(2-Amino-ethyl)-2-methyl-piperazine: Lacks the benzyl ester group, which may influence its solubility and reactivity.
Uniqueness
4-(2-Amino-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzyl ester group enhances its lipophilicity, while the aminoethyl group allows for various chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
benzyl 4-(2-aminoethyl)-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-13-11-17(8-7-16)9-10-18(13)15(19)20-12-14-5-3-2-4-6-14/h2-6,13H,7-12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXYDJXLILNMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OCC2=CC=CC=C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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